molecular formula C22H28N2O2 B127593 (-)-(14alpha)-Dihydrovinpocetine CAS No. 57327-92-1

(-)-(14alpha)-Dihydrovinpocetine

Cat. No. B127593
CAS RN: 57327-92-1
M. Wt: 352.5 g/mol
InChI Key: UJAQRLRRCXIJFW-UZKOGDIHSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It could involve multiple steps, each with its own reactants, reagents, and conditions .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include reactions used to synthesize the compound or reactions that the compound participates in during its use .


Physical And Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Safety And Hazards

This involves understanding the risks associated with handling and using the compound. This could include toxicity information, safety precautions, and first aid measures .

Future Directions

This involves speculating on future research directions. This could be based on current trends in the research, unanswered questions, or new applications for the compound .

properties

IUPAC Name

ethyl (15S,17R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-3-22-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(19(16)20(22)23)18(14-22)21(25)26-4-2/h5-6,8-9,18,20H,3-4,7,10-14H2,1-2H3/t18-,20-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJAQRLRRCXIJFW-UZKOGDIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@H](C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001100499
Record name 1H-Indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic acid, 13a-ethyl-2,3,5,6,12,13,13a,13b-octahydro-, ethyl ester, (12R,13aS,13bS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001100499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-(14alpha)-Dihydrovinpocetine

CAS RN

57327-92-1
Record name 1H-Indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic acid, 13a-ethyl-2,3,5,6,12,13,13a,13b-octahydro-, ethyl ester, (12R,13aS,13bS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57327-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydrovinpocetine, (-)-(14alpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057327921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic acid, 13a-ethyl-2,3,5,6,12,13,13a,13b-octahydro-, ethyl ester, (12R,13aS,13bS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001100499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIHYDROVINPOCETINE, (-)-(14.ALPHA.)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E09UMT0FC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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